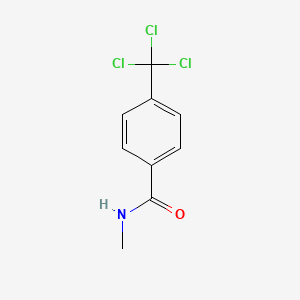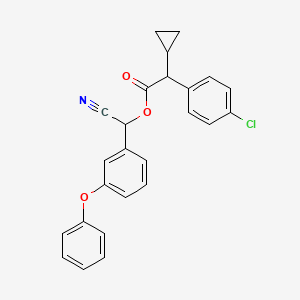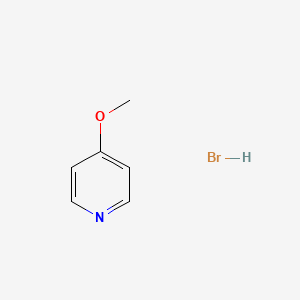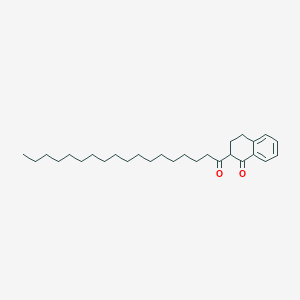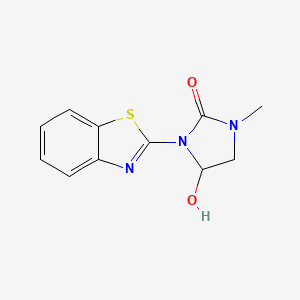![molecular formula C15H12N2O8 B14488552 5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid CAS No. 63407-34-1](/img/structure/B14488552.png)
5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid is an organic compound that belongs to the class of nitrobenzoic acids This compound is characterized by the presence of methoxy and nitro groups attached to a benzoic acid core, along with a nitrophenylmethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid can be achieved through a multi-step process involving the following key steps:
Nitration of Methoxybenzoic Acid: The starting material, methoxybenzoic acid, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. This step introduces the nitro group at the desired position on the benzene ring.
Formation of the Nitrophenylmethoxy Substituent: The nitrophenylmethoxy group is introduced through a nucleophilic substitution reaction. This involves reacting the nitrated methoxybenzoic acid with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate.
Purification: The final product is purified using recrystallization techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid undergoes various types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.
Bases: Potassium carbonate, sodium hydroxide.
Acid Catalysts: Sulfuric acid, hydrochloric acid.
Major Products Formed
Reduction: Formation of 5-amino-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Esterification: Formation of esters such as methyl 5-methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoate.
Scientific Research Applications
5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid is primarily related to its ability to interact with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy and nitrophenylmethoxy groups contribute to the compound’s overall reactivity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-nitrobenzoic acid: Similar structure but lacks the nitrophenylmethoxy substituent.
4-Nitroanisole: Contains a nitro group and a methoxy group but lacks the benzoic acid core.
2-Amino-5-methoxybenzoic acid: Contains an amino group instead of a nitro group.
Uniqueness
5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid is unique due to the presence of both methoxy and nitrophenylmethoxy groups attached to the benzoic acid core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
63407-34-1 |
|---|---|
Molecular Formula |
C15H12N2O8 |
Molecular Weight |
348.26 g/mol |
IUPAC Name |
5-methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C15H12N2O8/c1-24-13-6-11(15(18)19)12(17(22)23)7-14(13)25-8-9-2-4-10(5-3-9)16(20)21/h2-7H,8H2,1H3,(H,18,19) |
InChI Key |
ZQRCJKMZHPCFBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Acryloylamino)methyl]-2-hydroxybenzoic acid](/img/structure/B14488470.png)
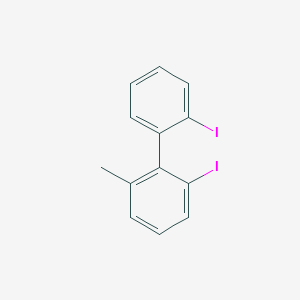
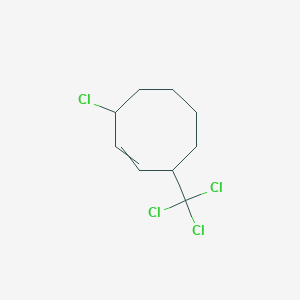
![3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14488487.png)
![1-[2-(tert-Butylamino)-5-hydroxyphenyl]ethan-1-one](/img/structure/B14488503.png)

![3-{[3-(Triethylsilyl)propyl]amino}propanenitrile](/img/structure/B14488507.png)
![2,2'-Di(pyridin-3-yl)-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetrone](/img/structure/B14488518.png)
